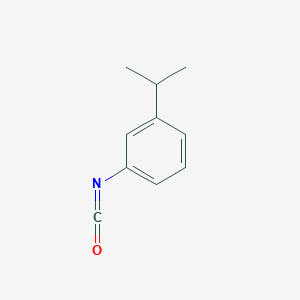
1-Isocyanato-3-(propan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isocyanato-3-(propan-2-yl)benzene is an organic compound with the molecular formula C10H11NO. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring substituted with a propan-2-yl group. This compound is used in various chemical reactions and industrial applications due to its reactivity and unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Isocyanato-3-(propan-2-yl)benzene can be synthesized through the reaction of 3-(propan-2-yl)aniline with phosgene (COCl2) under controlled conditions. The reaction typically involves the following steps:
- Dissolution of 3-(propan-2-yl)aniline in an inert solvent such as dichloromethane.
- Addition of phosgene to the solution while maintaining a low temperature to control the exothermic reaction.
- Stirring the reaction mixture until the formation of this compound is complete.
- Purification of the product through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and safe handling of phosgene. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isocyanato-3-(propan-2-yl)benzene undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Substitution Reactions: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents like primary amines or alcohols are used under mild conditions, often at room temperature.
Electrophilic Substitution: Reagents such as nitric acid for nitration or bromine for bromination are used, typically in the presence of a catalyst like sulfuric acid.
Major Products Formed:
Ureas and Carbamates: Formed from nucleophilic addition reactions.
Nitro and Halogenated Derivatives: Formed from electrophilic substitution reactions.
Applications De Recherche Scientifique
1-Isocyanato-3-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity with various substrates
Mécanisme D'action
The mechanism of action of 1-Isocyanato-3-(propan-2-yl)benzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The benzene ring’s substituents can influence the reactivity and selectivity of these reactions by altering the electronic properties of the molecule .
Comparaison Avec Des Composés Similaires
- 1-Isocyanato-2-(propan-2-yl)benzene
- 1-Isocyanato-4-(propan-2-yl)benzene
- 1-Isocyanato-3-(methyl)benzene
Uniqueness: 1-Isocyanato-3-(propan-2-yl)benzene is unique due to the specific positioning of the isocyanate and propan-2-yl groups on the benzene ring. This positioning can influence the compound’s reactivity and the types of reactions it undergoes, making it distinct from other isocyanato-substituted benzenes .
Propriétés
IUPAC Name |
1-isocyanato-3-propan-2-ylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8(2)9-4-3-5-10(6-9)11-7-12/h3-6,8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLLJZFRQMSRRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566052 |
Source


|
| Record name | 1-Isocyanato-3-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55304-09-1 |
Source


|
| Record name | 1-Isocyanato-3-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
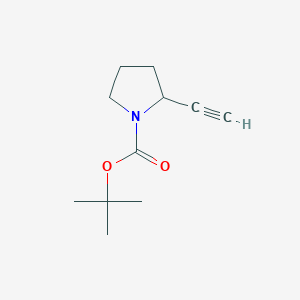
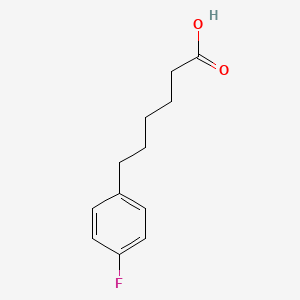
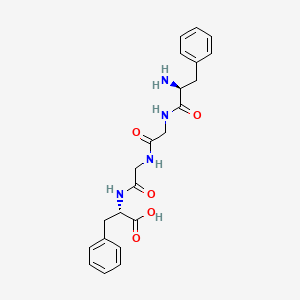
![2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1340634.png)
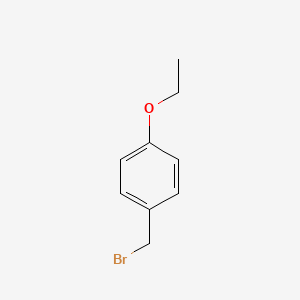


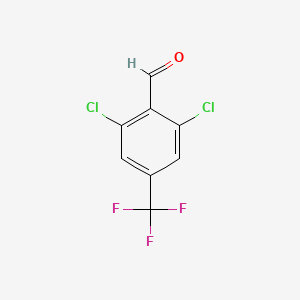
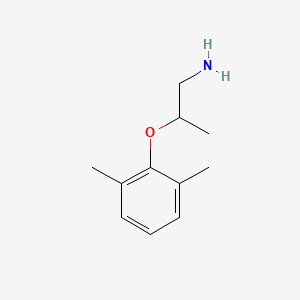

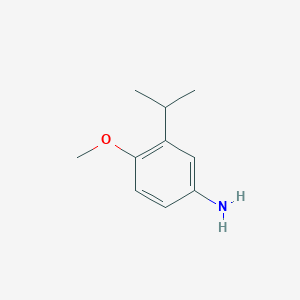


![4,4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1340665.png)
